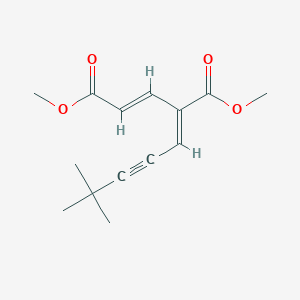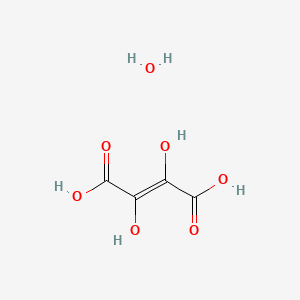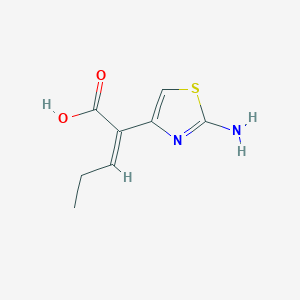
3β-17-Imino-androst-5-en-3-ol Dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3β-17-Imino-androst-5-en-3-ol Dimer: is a chemical compound with the molecular formula C38H56N2O2 and a molecular weight of 572.88 g/mol . It is an impurity of Abiraterone, a steroidal cytochrome P450 17α-hydroxylase-17,20-lyase inhibitor, which is currently undergoing clinical trials for the treatment of androgen-dependent prostate cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3β-17-Imino-androst-5-en-3-ol Dimer involves organic synthesis techniques. The specific synthetic routes and reaction conditions can vary depending on the researcher’s requirements and objectives . Generally, the compound is synthesized through the reaction of androst-5-en-17-one, 3-hydroxy- with hydrazine derivatives under controlled conditions .
Industrial Production Methods: it is typically produced in small quantities for research and pharmaceutical purposes .
Análisis De Reacciones Químicas
Types of Reactions: 3β-17-Imino-androst-5-en-3-ol Dimer can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3β-17-Imino-androst-5-en-3-ol Dimer has several scientific research applications, including:
Chemistry:
- Used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations .
Biology:
Medicine:
- Investigated as an impurity in Abiraterone, which is used in the treatment of androgen-dependent prostate cancer .
Industry:
Mecanismo De Acción
The mechanism of action of 3β-17-Imino-androst-5-en-3-ol Dimer is closely related to its role as an impurity of Abiraterone. Abiraterone inhibits cytochrome P450 17α-hydroxylase-17,20-lyase, an enzyme involved in androgen biosynthesis . This inhibition reduces androgen production, which is beneficial in treating androgen-dependent prostate cancer .
Comparación Con Compuestos Similares
Abiraterone: The parent compound, used in prostate cancer treatment.
3β-17-Imino-androst-5-en-3-ol Acetate Dimer: A similar compound with an acetate group, used in similar research applications.
Uniqueness: 3β-17-Imino-androst-5-en-3-ol Dimer is unique due to its specific structure and role as an impurity in Abiraterone. Its presence and behavior in pharmaceutical formulations are critical for ensuring the purity and efficacy of the final product .
Propiedades
Número CAS |
491873-45-1 |
|---|---|
Fórmula molecular |
C₃₈H₅₆N₂O₂ |
Peso molecular |
572.86 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


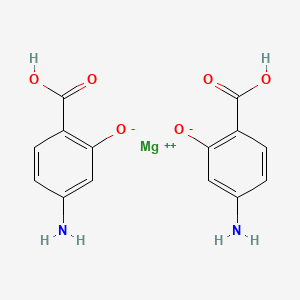
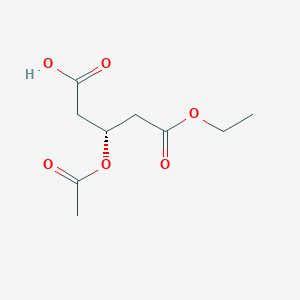
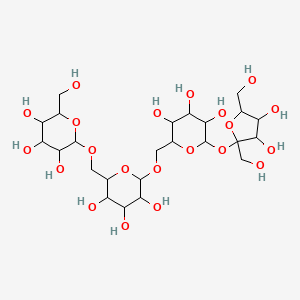
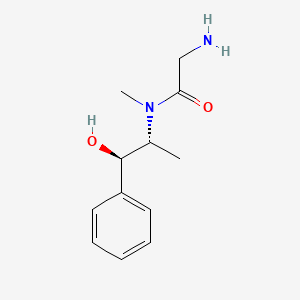
![3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1142092.png)


